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Compound of Interest

Compound Name: Antifungal agent 98

Cat. No.: B112661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent approved for

the treatment of invasive aspergillosis and invasive mucormycosis.[1] Administered as a water-

soluble prodrug, isavuconazonium sulfate, it is rapidly converted in the body to its active form,

isavuconazole.[1] This guide provides a comprehensive overview of the chemical properties,

structure, mechanism of action, and key experimental data related to isavuconazole.

Chemical Properties and Structure
Isavuconazole is a substituted triazole with a complex chemical structure that contributes to its

broad-spectrum activity and favorable pharmacokinetic profile.

Chemical Structure:

IUPAC Name: 4-[2-[(1R,2R)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-

yl)propyl]-1,3-thiazol-4-yl]benzonitrile

CAS Number: 241479-67-4

Molecular Formula: C₂₂H₁₇F₂N₅OS

Molecular Weight: 437.47 g/mol
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Physicochemical Properties:

Property Value Units Reference

Melting Point 89 - 91 °C [2]

122 °C [3]

Water Solubility Insoluble - [4]

Solubility in Organic

Solvents

   Ethanol ~5 mg/mL [5]

   DMSO ~20 mg/mL [5]

   Dimethylformamide

(DMF)
~25 mg/mL [5]

pKa (Strongest Acidic) 12.57 - [6][7]

pKa (Strongest Basic) 6.45 - [6][7]

LogP 3.11 - [7]

Mechanism of Action
Isavuconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the

enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6]

[8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in

mammalian cells.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an

accumulation of toxic methylated sterol precursors within the fungal cell. This disruption of the

cell membrane's integrity and function ultimately results in the inhibition of fungal growth and

cell death.
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Caption: Signaling pathway of Isavuconazole's mechanism of action.

Experimental Protocols
Synthesis of Isavuconazole
A chemo-enzymatic approach for the synthesis of isavuconazole has been reported, offering an

efficient and scalable method. The key steps are outlined below.

Step 1: Synthesis of (R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one (R-1)
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To a solution of engineered benzaldehyde lyase (BAL) whole cells (10 g/L) in phosphate-

buffered saline (10 mL, pH 7.0), add 2,5-difluorobenzaldehyde (710 mg, 100 mM) and

acetaldehyde (1.32 g, 1 M) at 25 °C.

Stir the reaction mixture at the same temperature for 24 hours, monitoring the progress by

Thin Layer Chromatography (TLC).

Upon completion, extract the reaction mixture twice with an equal volume of ethyl acetate

(EtOAc).

Combine the organic layers, wash with water, dry over MgSO₄, filter, and concentrate under

reduced pressure to obtain the product as a colorless oil.

Step 2: Synthesis of Intermediate 8

To a solution of a previously synthesized intermediate (compound 7, 70.0 mg, 0.25 mmol) in

a mixture of water (112 μL) and isopropyl alcohol (138 μL), add diethyl dithiophosphate (232

μL, 1.25 mmol) at room temperature.

Stir the reaction mixture at 80 °C for 9 hours.

After cooling to room temperature, add water and 3 M aqueous NaOH.

Stir the mixture for 30 minutes at room temperature, then add EtOAc.

Extract the aqueous layer twice with EtOAc.

Combine the organic layers, wash three times with water, dry over MgSO₄, filter, and

concentrate under reduced pressure to obtain a white solid.

Step 3: Synthesis of Isavuconazole (Compound 9)

To a solution of intermediate 8 (25.4 mg, 0.08 mmol) in ethanol (250 μL), add 2-bromo-4'-

cyanoacetophenone (27.4 mg, 0.12 mmol) at room temperature.

Stir the reaction mixture at 78 °C for 1 hour.

After cooling to room temperature, add water.
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Extract the aqueous layer twice with EtOAc.

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure

to obtain the final product as a white solid.[9]

Antifungal Susceptibility Testing
The in vitro activity of isavuconazole is determined using standardized methods from the

Clinical and Laboratory Standards Institute (CLSI) and the European Committee on

Antimicrobial Susceptibility Testing (EUCAST). The following provides a general outline of the

broth microdilution method.

CLSI M27-A3 Broth Microdilution Method for Yeasts:

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered

with MOPS.

Inoculum Preparation: Prepare a standardized inoculum of the yeast to be tested, adjusted

to a specific concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL).

Drug Dilutions: Perform serial twofold dilutions of isavuconazole in the microdilution plates.

Incubation: Inoculate the plates and incubate at 35°C for 24-48 hours.

Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the drug that causes a significant inhibition of growth (typically ≥50%

reduction) compared to the growth control.

EUCAST E.DEF 9.1 Broth Microdilution Method for Molds:

Medium: RPMI 1640 medium supplemented with 2% glucose.

Inoculum Preparation: Prepare a standardized conidial suspension of the mold to be tested.

Drug Dilutions: Prepare serial dilutions of isavuconazole in the microdilution plates.

Incubation: Inoculate the plates and incubate at 35-37°C for 48-72 hours.
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Reading of Results: The MIC is determined as the lowest concentration of the drug that

completely inhibits visible growth.
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Caption: General experimental workflow for antifungal drug discovery.
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Isavuconazole exhibits potent in vitro activity against a broad range of fungal pathogens,

including yeasts and molds.

Fungal
Species

Isolate
Number

MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference

Candida albicans 1358 ≤0.002 0.004 [10]

Candida glabrata 1358 0.25 0.5 [10]

Candida krusei - - - -

Cryptococcus

neoformans
- - 0.12 [11]

Aspergillus

fumigatus
- 1 2 [12]

Aspergillus

flavus
- - - -

Aspergillus

terreus
- - - -

Mucorales - 0.5 1 [12]

In Vivo Efficacy
The efficacy of isavuconazole has been demonstrated in various animal models of invasive

fungal infections.
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Animal Model Fungal Strain
Treatment
Group

Outcome Reference

Murine model of

disseminated

candidiasis

Candida albicans Isavuconazole
Reduced kidney

fungal burden
[13]

Murine model of

invasive

pulmonary

aspergillosis

Aspergillus

fumigatus
Isavuconazole

Increased

survival, reduced

lung fungal

burden

[14]

Rabbit model of

invasive

pulmonary

aspergillosis

Aspergillus

fumigatus
Isavuconazole

Increased

survival, reduced

galactomannan

levels

Murine model of

mucormycosis

Rhizopus

delemar
Isavuconazole

Prolonged

survival, lowered

tissue fungal

burden

Conclusion
Isavuconazole is a valuable addition to the antifungal armamentarium, offering a broad

spectrum of activity, a favorable pharmacokinetic profile, and both intravenous and oral

formulations. Its mechanism of action through the inhibition of ergosterol synthesis is a well-

established and effective strategy against a wide range of fungal pathogens. The data

presented in this guide underscore its potent in vitro and in vivo activity, supporting its clinical

use in the management of severe invasive fungal infections. Continued research and clinical

experience will further define its role in the ever-evolving landscape of antifungal therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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